molecular formula C22H18FN3O3S B2903773 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide CAS No. 946246-59-9

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No. B2903773
CAS RN: 946246-59-9
M. Wt: 423.46
InChI Key: YTWWGXOCNXGCKS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a sulfonyl group, an indole group, and a pyridine group. These groups are common in many pharmaceuticals and agrochemicals due to their unique physicochemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The fluorophenyl group, for example, is a common motif in medicinal chemistry due to the unique properties of fluorine .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds with fluorophenyl and pyridine groups have been involved in various chemical reactions. For instance, protodeboronation of pinacol boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, fluorine atoms can greatly influence a compound’s reactivity, stability, and lipophilicity .

Future Directions

The future research directions would likely involve further exploration of this compound’s synthesis, properties, and potential applications. Given the presence of several functional groups commonly found in pharmaceuticals and agrochemicals, it could be of interest in these fields .

properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-15-5-4-8-21(24-15)25-22(27)14-26-13-20(18-6-2-3-7-19(18)26)30(28,29)17-11-9-16(23)10-12-17/h2-13H,14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWWGXOCNXGCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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